tert-Butylstyrene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

25338-51-6 |

|---|---|

分子式 |

C12H16 |

分子量 |

160.25 g/mol |

IUPAC 名称 |

3,3-dimethylbut-1-enylbenzene |

InChI |

InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI 键 |

DXIJHCSGLOHNES-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C=CC1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to tert-Butylstyrene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on 4-tert-Butylstyrene, the most common isomer. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require detailed technical information.

Chemical Structure and Identification

4-tert-Butylstyrene is an organic compound characterized by a styrene backbone with a tert-butyl group attached at the para position of the phenyl ring.[1] The bulky tert-butyl group provides steric hindrance, which influences the molecule's reactivity and polymerization characteristics.[1]

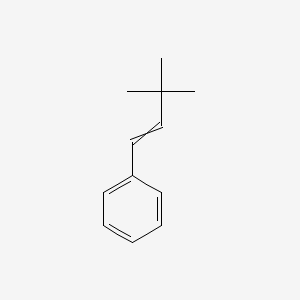

Caption: Chemical structure of 4-tert-Butylstyrene.

Physicochemical Properties

4-tert-Butylstyrene is a colorless to pale yellow liquid at room temperature.[1] It is characterized by low volatility and a high boiling point.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, DMF, THF, toluene, and chloroform.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [1][3][4] |

| Molecular Weight | 160.26 g/mol | [3][4][5][6] |

| CAS Number | 1746-23-2 | [1][3][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Density | 0.875 g/mL at 25 °C | [6][9] |

| Boiling Point | 91-92 °C at 9 mmHg | [6][9] |

| Melting Point | -38 °C | [9][10] |

| Refractive Index | n20/D 1.526 | [6][9][10] |

| Flash Point | 181 °F (82.8 °C) | [9] |

| Vapor Pressure | 0.25 mmHg at 25°C | [10] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, DMF, THF, toluene, CHCl₃ | [1][2] |

Spectroscopic Data

Spectroscopic data for 4-tert-Butylstyrene is well-documented, providing a basis for its identification and characterization.

-

¹H NMR (400 MHz, CDCl₃): δ 7.36 (s, 4H), 6.76 – 6.67 (m, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H), 5.20 (dd, J = 10.9, 1.0 Hz, 1H), 1.33 (s, 9H).[11]

-

¹³C NMR (101 MHz, CDCl₃): δ 151.04, 136.74, 134.91, 125.99, 125.53, 112.18, 34.58, 31.33.[11]

-

IR (ATR-Neat): Infrared spectra are available and can be found in various databases.[3][12]

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this compound.[3][13]

Experimental Protocols

Synthesis of 4-tert-Butylstyrene

A documented one-step process for preparing this compound involves the reaction of tert-butylbenzene with ethylene and oxygen.[14]

-

Reactants: tert-butylbenzene, ethylene, oxygen.[14]

-

Catalyst: A catalyst prepared by treating metallic palladium or its fatty acid salts with pyridine. A promoter, such as copper, nickel, manganese, uranium, or thallium compounds, can be used to increase the yield.[14]

-

Procedure Outline:

-

A catalyst solution is prepared by dissolving palladium acetate, cupric acetate, and thallium acetate in pyridine, followed by the addition of acetic acid.[14][15]

-

The catalyst solution and tert-butylbenzene are placed in a microbomb reactor.[14]

-

Ethylene and oxygen are introduced into the reactor at specific pressures (e.g., 10 kg/cm ² for ethylene and 30 kg/cm ² for oxygen).[14]

-

The reaction is carried out at a temperature between 50°C and 300°C (e.g., 140°C) for a set duration (e.g., 10 hours) with shaking.[14]

-

The resulting this compound is then isolated and purified.

-

Caption: A simplified workflow for the synthesis of 4-tert-Butylstyrene.

Anionic Polymerization of 4-tert-Butylstyrene

Poly(t-butyl styrene) can be synthesized via living anionic polymerization.[2]

-

Monomer: 4-tert-Butylstyrene

-

Initiator: n-Butyllithium

-

Solvent: Tetrahydrofuran (THF)[2]

-

Procedure Outline:

-

The anionic polymerization is highly sensitive to oxygen and moisture, necessitating rigorous purification of monomers and solvents.[16]

-

The polymerization is initiated by n-butyl lithium in THF at a low temperature (e.g., -78°C).[2]

-

The reaction proceeds until the monomer is consumed, and then it is terminated.

-

The resulting polymer, poly(4-t-butyl styrene), is soluble in DMF, THF, toluene, and CHCl₃ and precipitates from methanol, ethanol, water, and hexanes.[2]

-

Reactivity and Applications

The primary application of 4-tert-Butylstyrene is as a monomer in the production of various polymers and copolymers.[1] The presence of the tert-butyl group can enhance properties such as impact resistance and thermal stability in the resulting polymers.[1] It is used in the manufacturing of plastics, coatings, adhesives, and as a curing agent for fiber-reinforced plastics.[1] Hazardous polymerization may occur if the inhibitor is depleted.[17]

Safety and Handling

4-tert-Butylstyrene is considered a hazardous chemical.[17]

-

Hazards: It is a combustible liquid that causes skin and serious eye irritation.[3][7][17][18] It may also cause respiratory irritation.[7]

-

Handling Precautions: Avoid breathing vapors and contact with skin and eyes.[7][18] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[17][18] Keep away from heat, sparks, and open flames.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][17] It is often refrigerated and may be stabilized with an inhibitor like tert-butylcatechol to prevent polymerization.[6][17]

-

Incompatible Materials: Acids and oxidizing agents.[17]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[17]

References

- 1. CAS 1746-23-2: 4-tert-Butylstyrene | CymitQuimica [cymitquimica.com]

- 2. polymersource.ca [polymersource.ca]

- 3. 4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H16 | CID 138033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-tert-butylstyrene [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. p-tert-Butylstyrene - Hazardous Agents | Haz-Map [haz-map.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. US3932549A - Process for preparing this compound - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

Synthesis and purification of 4-tert-butylstyrene monomer

An In-depth Technical Guide to the Synthesis and Purification of 4-tert-butylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylstyrene is a specialty styrenic monomer of significant interest in advanced materials science for developing high-performance polymers with tailored thermomechanical properties.[1] Its primary research value lies in the incorporation of a bulky tert-butyl group onto the vinyl benzene structure, which introduces substantial steric effects that directly influence polymer chain packing, free volume, and ultimate material performance. This monomer is crucial in the synthesis of thermoplastic elastomers, impact-resistant plastics, and specialized copolymers, where it enhances thermal stability, glass transition temperature (Tg), and chemical resistance.[1]

Synthesis of 4-tert-butylstyrene

The synthesis of 4-tert-butylstyrene can be achieved through several established routes, ranging from industrial catalytic dehydrogenation to classic organometallic reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Dehydrogenation of 4-tert-butylethylbenzene

A common industrial method for producing vinylaromatic compounds is the dehydrogenation of the corresponding alkylaromatic hydrocarbon. This method is analogous to the commercial production of styrene from ethylbenzene. The process involves the catalytic, oxidative dehydrogenation of 4-tert-butylethylbenzene in the vapor phase over a catalyst, such as an alkaline pyrophosphate.[2]

Palladium-Catalyzed Reaction of tert-butylbenzene with Ethylene

A one-step preparation of 4-tert-butylstyrene involves the reaction of tert-butylbenzene with ethylene and oxygen in the presence of a specific palladium catalyst.[3] This method can offer high yield and selectivity.[3]

Wittig Reaction

The Wittig reaction is a widely used method in organic synthesis for preparing alkenes from aldehydes or ketones.[4][5][6][7] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[7] For the synthesis of 4-tert-butylstyrene, 4-tert-butylbenzaldehyde is reacted with methylenetriphenylphosphorane.

Grignard Reaction

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. The synthesis of 4-tert-butylstyrene can be achieved by reacting 4-tert-butylphenylmagnesium bromide with a suitable electrophile like vinyl bromide, although this specific pathway is less commonly detailed in readily available literature. A more practical Grignard approach would involve the reaction of 4-tert-butylmagnesium bromide with formaldehyde to generate 4-tert-butylbenzyl alcohol, which can then be dehydrated to the desired styrene.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1] 4-tert-butylstyrene can be synthesized by coupling a 4-tert-butylaryl halide (e.g., 4-bromo-tert-butylbenzene) with ethylene gas.[1] This reaction typically uses a palladium catalyst, a phosphine ligand, and a base.[1]

Experimental Protocols: Synthesis

Protocol 1: Palladium-Catalyzed Synthesis from tert-butylbenzene

Objective: To synthesize 4-tert-butylstyrene via a palladium-catalyzed reaction.

Materials:

-

Palladium acetate

-

Cupric acetate

-

Thallium acetate

-

Pyridine

-

Acetic acid

-

tert-butylbenzene

-

Ethylene gas

-

Oxygen gas

-

Microbomb reactor

Procedure:

-

Prepare a catalyst solution by dissolving 0.05 g of palladium acetate, 0.02 g of cupric acetate, and 0.02 g of thallium acetate in 1 ml of pyridine.

-

Add 10 ml of acetic acid to the catalyst solution.

-

Enclose the catalyst solution and 20 ml of tert-butylbenzene in a 100 ml microbomb reactor.

-

Introduce ethylene and oxygen into the reactor at pressures of 10 kg/cm ² and 30 kg/cm ², respectively.

-

Heat the reactor in an oil bath equipped with a shaking mechanism to 120°C for 16 hours.

-

After the reaction, cool the reactor and carefully release the pressure.

-

The resulting product is tert-butylstyrene.[8]

Protocol 2: Wittig Reaction

Objective: To synthesize 4-tert-butylstyrene from 4-tert-butylbenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

4-tert-butylbenzaldehyde

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium) to the suspension to form the ylide, methylenetriphenylphosphorane. The formation of the ylide is often indicated by a color change.

-

Once the ylide formation is complete, slowly add a solution of 4-tert-butylbenzaldehyde in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography or distillation.

Purification of 4-tert-butylstyrene

The purification of 4-tert-butylstyrene is critical to remove unreacted starting materials, byproducts, and polymerization inhibitors. The higher boiling point of 4-tert-butylstyrene compared to styrene and its greater tendency to polymerize necessitate specific purification techniques.[2]

Vacuum Distillation

Vacuum distillation is a primary method for purifying 4-tert-butylstyrene. By reducing the pressure, the boiling point of the monomer is lowered, which helps to prevent polymerization during heating.[2][9] The distillation is carried out in the presence of a polymerization inhibitor.[2]

Extractive Distillation

Extractive distillation can be used to separate 4-tert-butylstyrene from impurities with close boiling points, such as 4-tert-butylethylbenzene.[2] This process involves the use of a solvent, such as anhydrous sulfolane, which alters the relative volatility of the components, facilitating their separation.[2][10]

Treatment with Carbonaceous Adsorbents

To remove certain impurities, particularly alkenyl-substituted styrenes like isopropenylstyrene, the purified 4-tert-butylstyrene can be treated with a carbonaceous adsorbent.[2] Plant-matter active carbons are effective for this purpose.[2]

Removal of Polymerization Inhibitors

Commercially available 4-tert-butylstyrene is stabilized with inhibitors like 4-tert-butylcatechol (TBC) to prevent polymerization during storage.[9][11] These inhibitors must be removed before polymerization. This can be achieved by:

-

Washing with an aqueous base: Since TBC is a phenolic compound, it can be removed by washing the monomer with an aqueous solution of a base like sodium hydroxide.[9]

-

Vacuum distillation: The inhibitor, being less volatile, remains in the distillation flask while the purified monomer distills over.[9]

Experimental Protocols: Purification

Protocol 3: Purification by Vacuum Distillation

Objective: To purify 4-tert-butylstyrene by removing less volatile impurities and inhibitors.

Materials:

-

Crude 4-tert-butylstyrene

-

Polymerization inhibitor (e.g., a small amount of TBC can be left or added if not present)

-

Vacuum distillation apparatus (including a vacuum pump, manometer, and cold trap)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate grease.

-

Place the crude 4-tert-butylstyrene and a magnetic stir bar into the distillation flask.

-

Begin stirring and slowly evacuate the system to the desired pressure (e.g., less than 20 mm of Hg).[2]

-

Once the vacuum is stable, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 91-92 °C at 9 mmHg).[11]

-

After collecting the purified product, cool the system and slowly release the vacuum.

-

Store the purified monomer at a low temperature (2-8°C) with a fresh amount of inhibitor if it will not be used immediately.[11]

Quantitative Data

| Property | Value | Reference |

| Boiling Point | 91-92 °C at 9 mmHg | [11] |

| Density | 0.875 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.526 | [11] |

| Purity (Commercial) | 90-94% | [12][13] |

| Inhibitor (Commercial) | 50-100 ppm 4-tert-butylcatechol (TBC) | [11][13] |

Diagrams

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-tert-butylstyrene.

Wittig Reaction Pathway

Caption: The Wittig reaction pathway for 4-tert-butylstyrene synthesis.

Inhibitors for Polymerization

Styrenic monomers, including 4-tert-butylstyrene, are prone to undesired polymerization during distillation, storage, and transportation.[14][15] To prevent this, small amounts of inhibitors are added.[16] These inhibitors work by reacting with free radicals that initiate polymerization.[16] The effectiveness of many common inhibitors depends on the presence of dissolved oxygen.[16]

Commonly used inhibitors include:

-

4-tert-butylcatechol (TBC): A widely used inhibitor for styrene and its derivatives.[16][17]

-

Monomethyl ether hydroquinone (MEHQ): Another common phenolic inhibitor.[16]

-

Hydroquinone (HQ): A classic polymerization inhibitor.[16]

-

Stable nitroxide radicals: Such as 4-hydroxy-TEMPO, which can be very effective.[14][15]

It is important to note that inhibitors are consumed over time, and their effectiveness can be diminished by factors such as elevated temperatures.[16] Therefore, proper storage conditions (e.g., refrigeration) are crucial for extending the shelf life of the monomer.[11]

References

- 1. 4-tert-Butylstyrene High-Purity Monomer for Research [benchchem.com]

- 2. US4982034A - Production and purification of t-butylstyrene - Google Patents [patents.google.com]

- 3. US3932549A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. murov.info [murov.info]

- 10. GB2163772A - Process for refining tertiary butylstyrene - Google Patents [patents.google.com]

- 11. 4-叔丁基苯乙烯 contains ≤100 ppm tert-butylcatechol as inhibitor, 93% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. 4-tert-Butylstyrene, 94%, stab. with 50 ppm 4-tert-butylcatechol 500 mL | Request for Quote [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]

- 17. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(tert-butylstyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(tert-butylstyrene) (PtBS), a critical parameter influencing its physical properties and applications. This document details the experimental methodologies for determining Tg, presents a summary of reported quantitative data, and explores the key factors that affect this thermal transition.

Introduction to the Glass Transition Temperature

The glass transition is a reversible physical transition in amorphous and semi-crystalline polymers from a hard, rigid, glassy state to a more flexible, rubbery state.[1][2] The glass transition temperature (Tg) is a crucial characteristic of polymeric materials as it dictates their processing temperatures, mechanical properties, and end-use applications. For poly(this compound), a polymer with a bulky tert-butyl group on the styrene (B11656) monomer, the Tg is significantly influenced by factors such as molecular weight and chain tacticity.

Quantitative Data on the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) has been reported in various studies, with the values depending on the polymer's molecular weight and the experimental technique employed for its measurement. A summary of these findings is presented in the tables below.

Table 1: Glass Transition Temperature of Poly(this compound) as a Function of Molecular Weight

| Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Measurement Technique | Reference |

| 1,300 | 1,400 | 1.08 | 54 | DSC | [3] |

| 32,000 | 33,300 | 1.04 | 144 | DSC | [3] |

| Not Specified | 50,000-100,000 | Not Specified | Not Specified | Not Specified | |

| Not Specified | Not Specified | Not Specified | 132 | Not Specified |

Table 2: Fox-Flory Equation for Poly(p-tert-butylstyrene)

The relationship between the glass transition temperature and the number-average molecular weight (Mn) for poly(p-tert-butylstyrene) can be described by the Fox-Flory equation:

Tge (°K) = Tg∞ - K / Mn

Where:

-

Tge is the glass transition temperature at a given Mn.

-

Tg∞ is the maximum glass transition temperature at infinite molecular weight.

-

K is an empirical parameter related to the free volume of the polymer chain ends.

For poly(p-tert-butylstyrene), the following relationship has been reported:

Tge (°K) = 446 - 7.33 x 105 / Mn

This indicates a Tg∞ of 446 K (173 °C).

Experimental Protocols for Determining Glass Transition Temperature

The accurate determination of the glass transition temperature is paramount for polymer characterization. The most common techniques employed are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[2]

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. The sample should be as thin and flat as possible to minimize thermal gradients.[2]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 180 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge. This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample to a temperature well below the Tg (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The Tg is determined from this second heating scan.[3]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[3] Other methods include the onset temperature of the transition.[2]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg by measuring the mechanical response of a material to an oscillatory force as a function of temperature. The Tg can be identified from the changes in the storage modulus (E'), loss modulus (E''), and tan delta (δ).[4][5]

Detailed Methodology:

-

Sample Preparation: Prepare a rectangular sample of poly(this compound) with well-defined dimensions (e.g., length, width, and thickness).

-

Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamping system (e.g., single cantilever).

-

Thermal Program: Heat the sample at a constant heating rate (e.g., 3-5 °C/min) over a temperature range that encompasses the glass transition.

-

Oscillation Parameters: Apply a sinusoidal strain or stress at a fixed frequency (e.g., 1 Hz) and amplitude.

-

Data Analysis: The Tg can be determined from:

-

The onset of the drop in the storage modulus (E').

-

The peak of the loss modulus (E'') curve.

-

The peak of the tan delta (tan δ) curve.[4]

-

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is indicated by a change in the coefficient of thermal expansion (CTE).[6]

Detailed Methodology:

-

Sample Preparation: Prepare a sample of poly(this compound) with parallel top and bottom surfaces.

-

Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a small, constant force.

-

Thermal Program: Heat the sample at a constant heating rate (e.g., 5 °C/min) through the glass transition region.

-

Data Analysis: The Tg is determined as the temperature at which there is an onset of a change in the slope of the dimensional change versus temperature curve.[7]

Factors Influencing the Glass Transition Temperature

Molecular Weight

As with most polymers, the Tg of poly(this compound) is dependent on its molecular weight. At low molecular weights, the increased chain-end mobility leads to a lower Tg. As the molecular weight increases, the Tg rises and eventually plateaus at a maximum value (Tg∞) for very high molecular weights.[8] This relationship is well-described by the Fox-Flory equation.

Tacticity

Tacticity refers to the stereochemical arrangement of the bulky substituent groups along the polymer chain. While specific quantitative data for the effect of tacticity on the Tg of poly(this compound) is limited, the principles observed in polystyrene can be applied. For polystyrene, syndiotactic and isotactic forms, which have regular, ordered structures, tend to have higher glass transition temperatures than the amorphous, atactic form.[9] This is attributed to the more efficient packing of the polymer chains in the stereoregular forms, which restricts segmental motion. It is expected that a similar trend would be observed for poly(this compound).

Mandatory Visualizations

Experimental Workflow for Tg Determination

Caption: Experimental workflow for determining the glass transition temperature.

Factors Influencing Glass Transition Temperature

Caption: Key factors influencing the glass transition temperature of polymers.

References

- 1. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 2. thermalsupport.com [thermalsupport.com]

- 3. polymersource.ca [polymersource.ca]

- 4. madisongroup.com [madisongroup.com]

- 5. google.com [google.com]

- 6. qualitymag.com [qualitymag.com]

- 7. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. linseis.com [linseis.com]

An In-depth Technical Guide to the Solubility and Solution Properties of Poly(tert-butylstyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solution properties of poly(tert-butylstyrene) (PtBS), a polymer of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the solubility characteristics, thermodynamic interactions in solution, and methods for characterization, supported by quantitative data, experimental protocols, and visual workflows.

Introduction to Poly(this compound)

Poly(this compound) is a derivative of polystyrene, characterized by the presence of a bulky tert-butyl group on the phenyl ring. This substitution significantly influences the polymer's physical and chemical properties, including its solubility and behavior in solution. PtBS is typically synthesized via living anionic polymerization, which allows for precise control over molecular weight and a narrow molecular weight distribution (polydispersity index, PDI), crucial factors affecting its solution properties.[1][2]

Solubility of Poly(this compound)

The solubility of a polymer is governed by the principle of "like dissolves like," which can be quantified using solubility parameters. A polymer will dissolve in a solvent if the change in Gibbs free energy of mixing is negative.

Qualitative Solubility

Poly(this compound) is a nonpolar polymer and, as such, is soluble in a range of nonpolar and moderately polar organic solvents. Conversely, it is insoluble in polar solvents and aliphatic hydrocarbons.

Good Solvents:

-

Cyclohexane[3]

-

Benzene

Non-Solvents (Precipitants):

Quantitative Solubility Parameters

Solubility parameters provide a numerical value to predict solubility. The most common are the Hildebrand and Hansen solubility parameters.

Hildebrand Solubility Parameter (δ): The Hildebrand solubility parameter is the square root of the cohesive energy density.[4] Materials with similar δ values are likely to be miscible.[4] For polymers, this value is often determined indirectly. A calculated Hildebrand solubility parameter for poly(p-tert-butylstyrene) has been reported.[5]

Table 1: Solubility Parameters of Poly(this compound)

| Parameter | Value | Method |

| Hildebrand Solubility Parameter (δ) | 15.6 (J/cm³)^0.5 | Calculated (QSPR)[5] |

| Hansen Dispersion (δd) | Data not available | - |

| Hansen Polar (δp) | Data not available | - |

| Hansen Hydrogen Bonding (δh) | Data not available | - |

Thermodynamic Properties of PtBS Solutions

The dissolution of a polymer is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is composed of enthalpic (ΔH_mix) and entropic (ΔS_mix) contributions (ΔG_mix = ΔH_mix - TΔS_mix).

Flory-Huggins Interaction Parameter (χ)

The Flory-Huggins theory is a fundamental model for the thermodynamics of polymer solutions. The dimensionless Flory-Huggins interaction parameter, χ, quantifies the interaction energy between the polymer segments and solvent molecules.

-

χ < 0.5: The solvent is considered a good solvent for the polymer.

-

χ = 0.5: The solvent is a theta (θ) solvent, where the polymer chain behaves ideally.

-

χ > 0.5: The solvent is a poor solvent, and phase separation may occur.

The χ parameter is dependent on temperature and concentration.[8] While specific χ values for PtBS with various common solvents are not extensively reported, they can be determined experimentally through techniques like osmometry, light scattering, and inverse gas chromatography.

Second Virial Coefficient (A₂)

The second virial coefficient, A₂, is a measure of the quality of a solvent for a given polymer and is related to the Flory-Huggins interaction parameter.[3] It can be determined from light scattering measurements.

-

A₂ > 0: Good solvent

-

A₂ = 0: Theta solvent

-

A₂ < 0: Poor solvent (phase separation)

For poly(p-tert-butylstyrene) in cyclohexane (a good solvent), A₂ is positive, while in 2-octanol at 32.7°C (a theta solvent), A₂ is approximately zero.[3]

Solution Properties and Characterization

The behavior of PtBS in solution is characterized by several key parameters that relate to the size, shape, and interactions of the polymer chains. These are typically determined through viscometry and light scattering techniques.

Intrinsic Viscosity and the Mark-Houwink-Sakurada Equation

Intrinsic viscosity, [η], is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. It is related to the polymer's molar mass (M) through the Mark-Houwink-Sakurada (MHS) equation:

[η] = K * M^a

The MHS parameters, K and a, are constants for a specific polymer-solvent-temperature system.[9] The exponent a is indicative of the polymer chain's conformation in solution:

-

a = 0.5: Tightly coiled chains in a theta solvent.

-

0.5 < a < 0.8: Random coils in a good solvent.

-

a > 0.8: Stiffer, more extended chains.

Table 2: Mark-Houwink-Sakurada Parameters for Poly(p-tert-butylstyrene)

| Solvent | Temperature (°C) | K (x 10⁻³ mL/g) | a |

| Cyclohexane | 30 | 8.30 | 0.719 |

| 2-Octanol | 32.7 | 7.78 | 0.491 |

Data sourced from Polymer, 1994, 35(3), 597-603.[3]

Radius of Gyration (Rg)

The radius of gyration is a measure of the size of the polymer coil in solution and can be determined from static light scattering experiments.[3]

Influence of Molecular Structure on Solubility

Molecular Weight

As with most polymers, the solubility of PtBS generally decreases with increasing molecular weight. Higher molecular weight polymers have stronger intermolecular forces, making it more difficult for solvent molecules to separate the polymer chains.

Tacticity

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone.[10] It can be isotactic (all groups on the same side), syndiotactic (alternating sides), or atactic (random arrangement).[11] The regularity of the polymer chain affects its ability to crystallize, which in turn influences its solubility.[12] More crystalline polymers (typically isotactic or syndiotactic) are generally less soluble than their amorphous (atactic) counterparts.[13] Specific studies on the effect of PtBS tacticity on its solubility are limited in the available literature.

Experimental Protocols

Determination of Polymer Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of PtBS in various solvents.

-

Preparation: Weigh 10 mg of dry PtBS powder into a series of glass vials.

-

Solvent Addition: Add 1 mL of the test solvent to each vial.

-

Mixing: Cap the vials and agitate them at room temperature using a vortex mixer or shaker for 24 hours.

-

Observation: Visually inspect the vials for the presence of undissolved polymer. A clear, homogeneous solution indicates solubility. The presence of solid particles or a cloudy appearance indicates insolubility or partial solubility.

Figure 1. Workflow for qualitative solubility testing.

Dilute Solution Viscometry

This protocol describes the determination of intrinsic viscosity using an Ubbelohde viscometer.

-

Solution Preparation: Prepare a stock solution of PtBS in the desired solvent at a known concentration (e.g., 1 g/dL). Prepare a series of dilutions from the stock solution.

-

Viscometer Preparation: Clean and dry the Ubbelohde viscometer.

-

Solvent Flow Time: Pipette a known volume of pure solvent into the viscometer. Equilibrate the temperature in a constant temperature bath. Measure the flow time of the solvent (t₀) through the capillary. Repeat for consistency.

-

Solution Flow Time: Empty and dry the viscometer. Pipette the same volume of the most dilute polymer solution into the viscometer. Equilibrate the temperature and measure the flow time (t). Repeat for each concentration, from lowest to highest.

-

Calculations:

-

Relative Viscosity (η_rel): η_rel = t / t₀

-

Specific Viscosity (η_sp): η_sp = η_rel - 1

-

Reduced Viscosity (η_red): η_red = η_sp / c

-

Inherent Viscosity (η_inh): η_inh = ln(η_rel) / c

-

-

Extrapolation: Plot η_red and η_inh versus concentration (c). Extrapolate the lines to c=0. The y-intercept of both plots should converge to the intrinsic viscosity [η].

Figure 2. Experimental workflow for dilute solution viscometry.

Static Light Scattering (SLS)

This protocol outlines the determination of weight-average molecular weight (Mw), the second virial coefficient (A₂), and the radius of gyration (Rg) using a multi-angle light scattering (MALS) instrument.

-

Solution Preparation: Prepare a series of PtBS solutions of known concentrations in a filtered, dust-free solvent. Filter all solutions through a microporous filter (e.g., 0.2 µm) directly into clean light scattering cells.

-

Instrument Setup: Calibrate the instrument using a known standard (e.g., toluene). Measure the refractive index increment (dn/dc) of the PtBS-solvent system.

-

Data Acquisition: Measure the intensity of scattered light for each solution at multiple angles.

-

Data Analysis (Zimm Plot): Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where:

-

K is an optical constant.

-

c is the concentration.

-

R(θ) is the excess Rayleigh ratio at angle θ.

-

k' is an arbitrary constant for plot clarity.

-

-

Extrapolation and Interpretation:

-

Extrapolate the data to both zero angle (θ=0) and zero concentration (c=0).

-

The common intercept of both extrapolated lines on the y-axis gives 1/Mw.

-

The initial slope of the c=0 line gives Rg².

-

The initial slope of the θ=0 line gives 2A₂.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Interaction parameters | Grav [wolf.chemie.uni-mainz.de]

- 5. fiveable.me [fiveable.me]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. ipfdd.de [ipfdd.de]

- 8. Investigation of the Dependence of the Flory-Huggins Interaction Parameter on Temperature and Composition in a Drug-Polymer System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kinampark.com [kinampark.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Engineering of Syndiotactic and Isotactic Polystyrene-Based Copolymers via Stereoselective Catalytic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Weight Characterization of Poly(tert-butylstyrene) by Gel Permeation Chromatography (GPC)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for determining the molecular weight of poly(tert-butylstyrene) (PtBS) using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

Introduction to Poly(this compound) and GPC

Poly(this compound) is a polymer with unique thermal and mechanical properties, often used in specialized applications, including as a component in block copolymers for nanolithography.[1][2] The molecular weight and molecular weight distribution are critical parameters that dictate its physical properties, such as viscosity, mechanical strength, and glass transition temperature.[3][4]

Gel Permeation Chromatography (GPC) is the standard and most effective technique for analyzing these characteristics.[3] It separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[4][5] This method allows for the determination of key molecular weight averages and the distribution breadth, which are essential for quality control and predicting material performance.

Principles of GPC Analysis

GPC separates molecules in solution as they pass through a column packed with porous gel particles.[4][6] The fundamental principle is size exclusion:

-

Large Molecules: Larger polymer chains cannot enter the small pores of the gel and therefore travel a shorter path, eluting from the column first.[6][7]

-

Small Molecules: Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.[4][7]

By calibrating the system with well-characterized polymer standards of known molecular weights (typically polystyrene), a relationship between retention time and molecular weight can be established.[8][9] This calibration curve is then used to determine the molecular weight distribution of the unknown PtBS sample.[5]

Experimental Protocol for PtBS Analysis

This section outlines a typical GPC protocol for the characterization of poly(this compound).

3.1. Instrumentation A standard GPC system consists of:

-

An isocratic pump to ensure a stable flow rate.[3]

-

An autosampler for reproducible injections.

-

A column oven to maintain a constant temperature for baseline stability.[3][8]

-

A set of GPC columns, often mixed-bed columns containing particles with a range of pore sizes to cover a broad molecular weight range.[8]

-

A detector, most commonly a Refractive Index (RI) detector, which is sensitive to the concentration of the polymer eluting from the column.[8][10]

3.2. Sample Preparation

-

Dissolution: Dissolve the poly(this compound) sample in a suitable solvent. PtBS is readily soluble in solvents like Tetrahydrofuran (THF), toluene, and chloroform (CHCl3).[11][12][13] THF is a very common mobile phase for GPC.[8][10]

-

Concentration: Prepare a dilute solution, typically in the range of 1-3 mg/mL.[8][14]

-

Filtration: After complete dissolution, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter that could clog the GPC columns.[8]

3.3. GPC Operating Conditions The following table summarizes typical conditions for GPC analysis of PtBS.

| Parameter | Typical Value | Rationale |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) | Excellent solvent for PtBS and compatible with standard GPC columns.[10][11][12] |

| Columns | Set of two or three polystyrene-divinylbenzene (PS-DVB) columns (e.g., mixed-bed) | Provides separation over a wide range of molecular weights.[8][10] |

| Flow Rate | 1.0 mL/min | Ensures good separation and reproducible retention times.[4][8] |

| Column Temperature | 35 °C | Maintains stable solvent viscosity and ensures sample solubility.[4][8] |

| Detector | Refractive Index (RI) | Universal detector for polymers that measures changes in solution refractive index.[8][10] |

| Injection Volume | 100-200 µL | Standard volume for analytical GPC.[9] |

| Calibration Standards | Narrow polydispersity polystyrene standards | Used to create a calibration curve of log(Molecular Weight) vs. Retention Time.[5][8][14] |

Data Presentation and Interpretation

The primary output from a GPC analysis is a chromatogram showing detector response versus elution time. This data is used to calculate several key parameters that describe the molecular weight of the polymer.

-

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.[7]

-

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn).[7][15] It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse). Living polymerization techniques, such as anionic polymerization used for PtBS, typically yield polymers with very low PDIs (e.g., < 1.1).[11][12]

Summary of GPC Data for Poly(this compound) Samples

The table below summarizes molecular weight data for various PtBS samples as reported in technical data sheets.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |

| P2687-4tBuS | 1,300 | 1,400 | 1.08 | [11] |

| P1588-4tBuS | 32,000 | 33,300 | 1.04 | [12] |

| P3657-4tBuS | 1,100,000 | 1,500,000 | 1.35 | [13] |

Visualized Workflows and Relationships

5.1. GPC Experimental Workflow

The following diagram illustrates the complete workflow for the GPC analysis of poly(this compound).

5.2. Logical Relationship for PDI Calculation

The Polydispersity Index (PDI) is a critical value derived directly from the molecular weight averages obtained from the GPC data. This diagram shows the logical flow of this calculation.

Conclusion

The molecular weight characterization of poly(this compound) by Gel Permeation Chromatography is a robust and essential technique for ensuring material quality and predicting its performance characteristics. By following a well-defined experimental protocol involving proper sample preparation, system calibration, and controlled chromatographic conditions, researchers can obtain reliable and reproducible data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI). This information is fundamental for scientists and professionals working in polymer synthesis, materials science, and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. experts.umn.edu [experts.umn.edu]

- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 4. azom.com [azom.com]

- 5. lcms.cz [lcms.cz]

- 6. tainstruments.com [tainstruments.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. polymersource.ca [polymersource.ca]

- 12. polymersource.ca [polymersource.ca]

- 13. polymersource.ca [polymersource.ca]

- 14. Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Analysis of Poly(tert-butylstyrene): A Technical Guide

An in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of poly(tert-butylstyrene), offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic analysis of poly(this compound) (PtBS), a polymer with significant interest in various industrial and research applications. The unique properties of PtBS, imparted by the bulky tert-butyl group, necessitate precise analytical techniques to ensure structural integrity and purity. This document outlines the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this polymer.

Synthesis of Poly(this compound) via Anionic Polymerization

Poly(this compound) is commonly synthesized via living anionic polymerization of 4-tert-butylstyrene monomer.[1][2][3] This method allows for excellent control over molecular weight and dispersity. A general experimental protocol is described below.

Experimental Protocol: Anionic Polymerization of 4-tert-butylstyrene

Materials:

-

4-tert-butylstyrene monomer

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methanol

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk line apparatus

Procedure:

-

All glassware should be rigorously dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Anhydrous THF is transferred to the reaction flask via cannula under inert atmosphere.

-

The 4-tert-butylstyrene monomer, previously purified by distillation or passing through a column of activated alumina to remove inhibitors and impurities, is added to the reaction flask.[4][5]

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A calculated amount of n-butyllithium solution is added dropwise to the stirred monomer solution to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.

-

The reaction is allowed to proceed for a specific time, during which the solution may develop a characteristic color indicating the presence of living anionic chain ends.

-

The polymerization is terminated by the addition of a proton source, such as degassed methanol.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

-

The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Caption: Anionic polymerization of 4-tert-butylstyrene.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of polymers.[6] For poly(this compound), both ¹H and ¹³C NMR are essential for confirming the successful polymerization and assessing the polymer's microstructure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of poly(this compound) is characterized by broad signals due to the restricted motion of the polymer backbone. The chemical shifts are indicative of the different proton environments in the repeating monomer unit.

Table 1: Typical ¹H NMR Chemical Shifts for Poly(4-tert-butylstyrene)

| Chemical Shift (ppm) | Assignment |

| 6.50 - 7.50 | Aromatic protons (Ar-H) |

| 1.50 - 2.50 | Methine proton (Ar-CH) of the polymer backbone |

| 1.00 - 1.50 | Methylene protons (-CH₂-) of the polymer backbone |

| 0.80 - 1.30 | tert-Butyl protons (-C(CH₃)₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent, polymer tacticity, and molecular weight.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton of the polymer. The chemical shifts of the aromatic carbons can also be sensitive to the stereochemistry (tacticity) of the polymer chain.

Table 2: Typical ¹³C NMR Chemical Shifts for Poly(4-tert-butylstyrene)

| Chemical Shift (ppm) | Assignment |

| 145.0 - 150.0 | Quaternary aromatic carbon attached to the tert-butyl group (Ar-C(CH₃)₃) |

| 123.0 - 128.0 | Aromatic methine carbons (Ar-CH) |

| 40.0 - 46.0 | Methine carbon of the polymer backbone (Ar-CH) |

| 38.0 - 42.0 | Methylene carbon of the polymer backbone (-CH₂) |

| 34.0 - 35.0 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) |

| 31.0 - 32.0 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and polymer tacticity.

Experimental Protocol: NMR Sample Preparation

-

Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Poly(4-t-butyl styrene) is also soluble in DMF, THF, and toluene.[1][3]

-

Ensure the polymer is fully dissolved, which may require gentle warming or vortexing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

References

Navigating the Safety Landscape of Tert-Butylstyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylstyrene, a versatile monomer employed in the synthesis of various polymers, presents a unique set of health and safety considerations that demand careful management in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its potential hazards, and offers robust protocols for its safe handling, storage, and disposal. By consolidating quantitative toxicological data, outlining detailed experimental methodologies, and visualizing key toxicological pathways, this document serves as an essential resource for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its potential hazards and implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Aromatic | [No specific citation found] |

| Boiling Point | 218-220 °C | [3] |

| Melting Point | -38 °C | [3] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |

| Density | 0.875 g/mL at 25 °C | [3] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [3] |

| Solubility in Water | Insoluble | [2][3] |

| Viscosity | No data available | [2][5] |

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance with the potential to cause a range of adverse health effects. The following sections detail its primary toxicological endpoints, supported by available quantitative data.

Acute Toxicity

| Route | Hazard Classification | Notes |

| Oral | Not classified | Data not available. For reference, the oral LD50 for the related compound styrene is >5000 mg/kg in rats.[6] |

| Dermal | Not classified | Data not available. |

| Inhalation | Not classified | May cause respiratory irritation.[1][2] |

Skin Irritation

This compound is classified as a skin irritant.[1][2] In vivo studies on analogous substances are conducted following OECD Guideline 404.

| Species | Observation | Classification |

| Rabbit | Erythema and edema | Irritant (Category 2) |

Note: Specific quantitative scoring for this compound from in vivo studies was not found. The classification is based on GHS hazard statements.

Eye Irritation

This compound is classified as a substance that causes serious eye irritation.[1][2] A study conducted on a similar substance, referred to as LA 409, following OECD Guideline 405, provides insight into the potential effects.

| Species | Observation | Reversibility | Classification |

| Rabbit | Hyperaemic blood vessels (grade 0.5-2.5/3), swelling of lids (grade 1-3/4), and corneal opacity (grade 1/4) | All lesions were reversible within 4 days | Irritant (Category 2A) |

Respiratory Irritation

Inhalation of this compound vapors may cause respiratory irritation.[1][2] While specific studies on this compound were not identified, studies on the structurally related compound styrene show that it can induce inflammatory responses in human lung epithelial cells.[7]

Aspiration Hazard

This compound is classified as a substance that may be fatal if swallowed and enters airways, indicating an aspiration hazard.[1] This classification is typically based on the substance's viscosity. However, specific viscosity data for this compound was not available.

Reproductive and Developmental Toxicity

This compound is suspected of damaging fertility.[1] While specific reproductive toxicity studies on this compound were not found, extensive reviews on styrene suggest that it does not cause developmental toxicity at doses that are not maternally toxic and does not affect fertility or reproductive function.[8] However, due to the GHS classification, caution is warranted.

Aquatic Toxicity

This compound is classified as very toxic to aquatic life.[1] Although specific LC50/EC50 values for this compound were not identified in the search, data on related styrene oligomers suggest they are more toxic than styrene monomers to aquatic organisms.[9]

| Trophic Level | Endpoint | Value | Notes |

| Fish | 96-hour LC50 | Data not available | |

| Daphnia | 48-hour EC50 | Data not available | |

| Algae | 72-hour EC50 | Data not available |

Signaling Pathways in Styrene-Induced Toxicity

Research on styrene and its derivatives suggests the involvement of oxidative stress and inflammatory signaling pathways in their toxic effects. These pathways are likely relevant to the toxicity of this compound.

NRF2-NLRP3 Inflammasome Pathway

Exposure to polystyrene nanoplastics, derived from styrene, has been shown to induce hepatotoxicity by repressing the NRF2 antioxidant pathway and activating the NLRP3 inflammasome.[10][11] This leads to oxidative stress and inflammation.

NF-κB Signaling Pathway

Styrene exposure can also induce an inflammatory response in lung epithelial cells through the activation of the NF-κB signaling pathway, mediated by oxidative stress.[7]

Experimental Protocols

The following sections describe the methodologies for key toxicological assessments, based on OECD guidelines, which are applicable to this compound.

Skin Irritation: In Vivo (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and non-irritating tape. The exposure period is 4 hours.[3]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a graded scale (0-4).[12]

-

Classification: The substance is classified as an irritant if the mean score for either erythema or edema is ≥ 2.3 and ≤ 4.0 for at least 2 of 3 tested animals.[12]

Eye Irritation: In Vivo (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[13] The cornea, iris, and conjunctiva are scored for opacity, inflammation, and redness according to the Draize scale.[14][15]

-

Classification: The substance is classified based on the severity and reversibility of the observed lesions.

Reproductive and Developmental Toxicity (OECD Guidelines 414 & 416)

These studies are designed to evaluate the potential effects of a substance on reproductive function and development.

-

OECD 414 (Prenatal Developmental Toxicity Study): Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Dams are euthanized just prior to term, and the fetuses are examined for external, visceral, and skeletal abnormalities.[4][16]

-

OECD 416 (Two-Generation Reproduction Toxicity Study): Male and female animals (usually rats) are exposed to the test substance for one complete generation. Effects on mating, fertility, pregnancy, and offspring viability and growth are assessed.[17][18]

Aquatic Toxicity

Acute aquatic toxicity is typically assessed using fish, daphnia, and algae.

-

Fish Acute Toxicity Test (e.g., OECD Guideline 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance for 96 hours. The LC50 (the concentration that is lethal to 50% of the test organisms) is determined.[13]

-

Daphnia sp. Acute Immobilisation Test (e.g., OECD Guideline 202): Daphnia are exposed to the test substance for 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[13]

-

Alga, Growth Inhibition Test (e.g., OECD Guideline 201): Algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured. The EC50 is calculated.[13]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

| Body Part | Recommended PPE |

| Eyes/Face | Chemical safety goggles or a face shield.[2][3] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] |

| Body | Laboratory coat, long pants, and closed-toe shoes.[2][3] |

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3] |

Handling and Storage

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3]

-

Incompatible with strong oxidizing agents, acids, and bases.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[2] |

Spill and Disposal Procedures

Spill Cleanup

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the environment.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its potential health hazards. This guide has synthesized the available toxicological data, outlined standard experimental protocols for hazard assessment, and visualized potential mechanisms of toxicity. By adhering to the recommended safety procedures and being aware of the potential risks, researchers and professionals can work with this compound in a manner that ensures their safety and the protection of the environment. Continuous vigilance and adherence to established safety protocols are paramount when handling this and other potentially hazardous chemicals.

References

- 1. 4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. Styrene induces an inflammatory response in human lung epithelial cells via oxidative stress and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Exposure to polystyrene nanoplastics induces hepatotoxicity involving NRF2-NLRP3 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ecetoc.org [ecetoc.org]

A Technical Guide to 4-tert-Butylstyrene: Commercial Sources, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylstyrene (TBS) is a versatile aromatic monomer that plays a significant role in the development of advanced polymers and materials. Its bulky tert-butyl group imparts unique properties to polymers, including enhanced thermal stability and solubility in common organic solvents. While primarily utilized in materials science and polymer chemistry, the unique characteristics of TBS-containing polymers are of increasing interest in specialized applications within the pharmaceutical and biomedical fields, such as in drug delivery systems and biomedical devices. This technical guide provides an in-depth overview of the commercial availability and purity grades of 4-tert-butylstyrene, along with detailed experimental protocols for its synthesis and purification, and methods for purity assessment.

Commercial Availability and Purity Grades

4-tert-Butylstyrene is commercially available from a variety of chemical suppliers in a range of purity grades. The choice of grade is dependent on the specific requirements of the application, with higher purity grades being essential for applications sensitive to impurities, such as in the synthesis of well-defined polymers for medical use. The most common impurity and stabilizer found in commercial TBS is 4-tert-butylcatechol (TBC), which is added to inhibit polymerization during storage and transport.

The following table summarizes the purity grades of 4-tert-butylstyrene available from various commercial sources.

| Supplier | Purity Grade | Stabilizer | Notes |

| Sigma-Aldrich | 93% | ≤100 ppm 4-tert-butylcatechol | --- |

| Santa Cruz Biotechnology | 94% | 50 ppm 4-tert-butylcatechol | For research use only.[1] |

| Thermo Scientific Chemicals | ≥92.5% | 45-55 ppm 4-tert-butylcatechol (TBC) | --- |

| TCI America | >90.0% (GC) | Stabilized with TBC | --- |

| Amitychem Corporation | 99.90% | Not specified | --- |

| Guidechem | 98% | Not specified | --- |

| Baoji Guokang Healthchem | 90% | Stabilized with TBC | --- |

Experimental Protocols

Laboratory-Scale Synthesis via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the laboratory-scale synthesis of alkenes from aldehydes or ketones. In the case of 4-tert-butylstyrene, the synthesis involves the reaction of 4-tert-butylbenzaldehyde with a phosphorus ylide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

4-tert-Butylbenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring. The appearance of a characteristic orange-red color indicates the formation of the ylide.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 4-tert-butylbenzaldehyde in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Industrial-Scale Synthesis

An industrial method for the production of 4-tert-butylstyrene involves the palladium-catalyzed oxidative coupling of tert-butylbenzene with ethylene.

General Procedure Outline: A catalyst is prepared by treating metallic palladium or its fatty acid salts with pyridine. The reaction is carried out by reacting tert-butylbenzene with ethylene and oxygen in the presence of this catalyst. The process is typically performed at elevated temperatures (50-300°C) and pressures (up to 100 kg/cm ²). The use of promoters, such as copper, nickel, or manganese salts, can enhance the yield.

Purification of 4-tert-Butylstyrene

Commercial 4-tert-butylstyrene is typically stabilized with an inhibitor like 4-tert-butylcatechol (TBC) to prevent polymerization. For many applications, especially in polymerization studies, this inhibitor must be removed.

Laboratory-Scale Purification by Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using standard glassware. Ensure all joints are well-sealed.

-

Procedure: Place the commercial 4-tert-butylstyrene in the distillation flask. It is crucial to add a polymerization inhibitor that is less volatile than the monomer, such as hydroquinone, if prolonged heating is anticipated, although for simple inhibitor removal, this may not be necessary if the distillation is performed promptly.

-

Apply a vacuum to the system and gradually heat the distillation flask.

-

Collect the purified 4-tert-butylstyrene as the distillate, leaving the less volatile TBC inhibitor behind in the distillation flask. The boiling point of 4-tert-butylstyrene is approximately 91-92 °C at 9 mmHg.[2]

-

The purified monomer should be used immediately or stored at low temperatures (e.g., in a freezer) in the dark, and preferably under an inert atmosphere to prevent polymerization.

Industrial-Scale Purification: A patented industrial process for purifying 4-tert-butylstyrene involves a combination of vacuum fractionation and treatment with a carbonaceous adsorbent. This method is effective in removing unreacted starting materials and other impurities to yield a high-purity product.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like 4-tert-butylstyrene.

Instrumentation and Conditions (based on a general method for styrene analysis):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for aromatic hydrocarbon separation, such as one with a cross-linked polyethylene glycol stationary phase.

-

Carrier Gas: Helium or nitrogen.

-

Injector Temperature: 250-280 °C.

-

Detector Temperature: 280-300 °C.

-

Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 200-230 °C.

-

Injection Volume: 1 µL (or less, depending on the concentration and split ratio).

-

Split Ratio: A high split ratio (e.g., 100:1) is often used for analyzing high-purity samples.

Sample Preparation:

-

Prepare a stock solution of a suitable internal standard (e.g., n-heptane or another non-interfering hydrocarbon) in a high-purity solvent.

-

Accurately weigh a known amount of the 4-tert-butylstyrene sample and dissolve it in a known volume of the solvent.

-

Add a precise amount of the internal standard stock solution to the sample solution.

Analysis and Quantification:

-

Inject the prepared sample into the GC-FID system.

-

Identify the peaks corresponding to 4-tert-butylstyrene, the internal standard, and any impurities based on their retention times, which should be determined by running individual standards.

-

The purity of the 4-tert-butylstyrene is typically determined by the area percent method or, for higher accuracy, by using response factors determined from the analysis of a certified reference standard. The purity is often calculated by difference, subtracting the sum of all impurity concentrations from 100%.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and purification of 4-tert-butylstyrene.

Caption: Laboratory synthesis and purification workflow for 4-tert-butylstyrene.

Caption: Workflow for the purification and analysis of commercial 4-tert-butylstyrene.

Conclusion

4-tert-Butylstyrene is a readily available monomer with distinct properties beneficial for the synthesis of advanced polymers. Understanding the available purity grades and the methods for its synthesis and purification is crucial for researchers and scientists in both materials science and drug development. The protocols and information provided in this guide offer a comprehensive resource for the effective sourcing, handling, and application of this important chemical building block. The ability to perform in-house purification and purity assessment ensures the quality and consistency of the monomer, which is paramount for achieving reproducible results in research and development.

References

The Influence of the Tert-Butyl Group on Styrene Monomer Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of a tert-butyl group onto the styrene monomer, particularly at the para-position (4-tert-butylstyrene), significantly modifies its reactivity in polymerization processes. This alteration stems from a combination of electronic and steric effects imparted by the bulky alkyl substituent. Electronically, the tert-butyl group acts as a weak electron-donating group, influencing the electron density of the vinyl group's double bond. Sterically, its considerable size introduces hindrance that can affect the rate of polymerization and the microstructure of the resulting polymer. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. Understanding these modifications is crucial for the rational design of polymers with tailored properties for a range of applications, including advanced materials and drug delivery systems.

The Dual Influence of the Tert-Butyl Group

The reactivity of a vinyl monomer is primarily governed by the electronic nature and steric environment of its double bond. The tert-butyl group on the styrene ring influences both these aspects.

Electronic Effects

The tert-butyl group at the para-position of the styrene ring exerts a weak electron-donating effect on the aromatic ring through induction. This effect slightly increases the electron density of the vinyl group's double bond, which can influence its interaction with radicals and ionic initiators. The electronic influence of a substituent on a benzene ring can be quantified by its Hammett constant (σ). For the para-tert-butyl group, the Hammett constant is negative, indicating its electron-donating nature.

Steric Effects

The most pronounced effect of the tert-butyl group is its steric hindrance.[1] The three-dimensional bulk of this group can impede the approach of a growing polymer chain to the monomer's vinyl group.[1] This steric hindrance can influence the rate of polymerization and the stereochemistry of the resulting polymer chain. The Taft steric parameter (Es) provides a quantitative measure of the steric effect of a substituent. The tert-butyl group has a significantly large negative Es value, indicative of substantial steric bulk.[2][3]

Quantitative Comparison of Monomer Reactivity

To quantitatively assess the impact of the tert-butyl group on styrene monomer reactivity, several parameters are considered, including reactivity ratios in copolymerization and the Alfrey-Price Q-e values.

Reactivity Ratios

Reactivity ratios (r) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. In the copolymerization of styrene (M1) and p-tert-butylstyrene (M2), the reactivity ratios indicate the preference of a polystyryl radical to add another styrene monomer versus a p-tert-butylstyrene monomer, and vice versa.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |